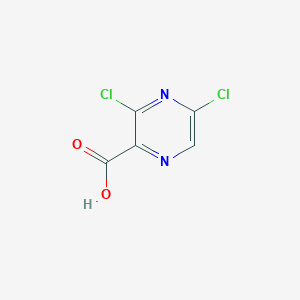

3,5-Dichloropyrazine-2-carboxylic acid

Descripción

Significance of Dichloropyrazine Scaffolds in Synthetic Chemistry

The dichloropyrazine scaffold is a pivotal structural motif in synthetic chemistry, largely owing to the influence of the chlorine substituents on the reactivity of the pyrazine (B50134) ring. The presence of two electron-withdrawing chlorine atoms makes the pyrazine ring highly electron-deficient. rsc.orgrsc.org This electronic characteristic is crucial as it activates the aromatic system towards nucleophilic aromatic substitution (SNAr) reactions. rsc.orgrsc.org This reactivity allows for the sequential and regioselective replacement of the chlorine atoms with a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward route to a diverse range of functionalized pyrazine derivatives.

The strategic placement of the two chlorine atoms in dichloropyrazines offers chemists a powerful tool for molecular design. The ability to selectively substitute one chlorine atom over the other, based on reaction conditions and the nature of the nucleophile, enables the construction of complex molecular architectures with precise control. This versatility makes dichloropyrazine scaffolds, including the one found in 3,5-Dichloropyrazine-2-carboxylic acid, valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ncn.gov.plnih.gov The pyrazine core itself is a recognized pharmacophore found in numerous biologically active compounds, and the dichloro substitution pattern provides a convenient handle for the introduction of various functionalities to modulate biological activity.

Overview of Pyrazine Carboxylic Acids as Research Targets

Pyrazine carboxylic acids and their derivatives are a class of compounds that have garnered considerable attention in various fields of chemical research. The presence of the carboxylic acid group, in addition to the pyrazine ring, imparts a unique combination of properties that make them attractive research targets. The carboxylic acid moiety can participate in a wide range of chemical transformations, including esterification, amidation, and the formation of acid chlorides, further expanding the synthetic utility of these molecules. researchgate.netpatsnap.com

In the realm of medicinal chemistry, pyrazine carboxylic acid derivatives have been investigated for a broad spectrum of biological activities. Research has shown that compounds incorporating this scaffold can exhibit antimicrobial, antifungal, and anticancer properties. researchgate.netgoogle.com For instance, pyrazinamide, a derivative of pyrazinecarboxamide, is a first-line medication for the treatment of tuberculosis. The structural modification of the pyrazine carboxylic acid core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a key aspect of drug discovery.

Beyond pharmaceuticals, pyrazine carboxylic acids are also being explored in the field of materials science. Their rigid, aromatic structure and the potential for hydrogen bonding through the carboxylic acid group make them interesting candidates for the development of novel polymers and coordination compounds. nih.govrsc.org In coordination chemistry, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group can act as ligands, binding to metal ions to form metal-organic frameworks (MOFs) and other coordination polymers with potentially interesting catalytic, magnetic, or optical properties. ncn.gov.plnih.gov

Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its application as a key intermediate in the synthesis of novel, high-value chemical entities. While dedicated studies on the compound itself are limited, its utility is evident in the patent literature and synthetic methodology studies where it serves as a starting material for more complex molecules with potential applications in pharmaceuticals and agrochemicals.

One of the main research trajectories is the use of this compound to create libraries of substituted pyrazine derivatives for biological screening. The reactivity of the chloro-substituents, coupled with the ability to modify the carboxylic acid group, allows for the generation of a diverse set of compounds. These compounds can then be tested for various biological activities, with the aim of identifying new lead compounds for drug discovery programs. For example, the carboxylic acid can be converted to an amide, and the chlorine atoms can be substituted with different amines to explore the structure-activity relationship of the resulting compounds.

Another area of investigation is the development of new synthetic methodologies where this compound can serve as a model substrate. The predictable reactivity of the dichloropyrazine core makes it a suitable platform for testing new cross-coupling reactions or nucleophilic substitution conditions. Advances in these synthetic methods can then be applied to the synthesis of other complex heterocyclic compounds. The inherent functionality of this compound—a carboxylic acid and two reactive chlorine atoms—makes it a valuable tool for synthetic chemists looking to build molecular complexity efficiently.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 312736-49-5 |

| Molecular Formula | C₅H₂Cl₂N₂O₂ |

| Molecular Weight | 192.99 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | Typically ≥95% |

| Storage Temperature | Refrigerator or Ambient |

Table 2: Investigated Biological Activities of Pyrazine Carboxylic Acid Derivatives

| Biological Activity | Description |

| Antimycobacterial | Derivatives have shown inhibitory activity against Mycobacterium tuberculosis. |

| Antifungal | Some compounds exhibit activity against various fungal strains. |

| Anticancer | Certain derivatives have been evaluated for their cytotoxic activity against cancer cell lines. |

| Photosynthesis Inhibition | Substituted amides of pyrazine-2-carboxylic acids have been found to inhibit photosynthetic electron transport. |

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloropyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFOSHOPPFYNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627428 | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312736-49-5 | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloropyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Dichloropyrazine 2 Carboxylic Acid

Synthetic Pathways to 3,5-Dichloropyrazine-2-carboxylic Acid

The synthesis of this compound is strategically accomplished from commercially available 2,6-dichloropyrazine (B21018). A key method involves the regioselective metalation of the pyrazine (B50134) ring, followed by carboxylation.

The process begins with the deprotonation of 2,6-dichloropyrazine using a strong, non-nucleophilic base. Lithium tetramethylpiperidide (LiTMP) is a suitable reagent for this purpose. The reaction is conducted at low temperatures, typically -78 °C, to ensure kinetic control and prevent side reactions. The strong base selectively abstracts a proton from the C-3 position, which is the most acidic proton on the pyrazine ring, generating a lithiated intermediate. This intermediate is then quenched with a suitable electrophile. For the synthesis of the target carboxylic acid, solid carbon dioxide (dry ice) is used as the electrophile. Subsequent acidic workup protonates the resulting carboxylate salt to yield this compound.

Table 1: Proposed Synthetic Pathway for this compound

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 2,6-Dichloropyrazine | 1. Lithium tetramethylpiperidide (LiTMP) 2. Carbon Dioxide (CO₂) 3. H₃O⁺ | This compound |

Derivatization Reactions of this compound

The carboxylic acid functional group is a versatile handle for a wide array of chemical modifications, allowing for the synthesis of diverse derivatives.

Formation of Carboxamide Derivatives (e.g., 3,5-Dichloropyrazine-2-carboxamide)

A primary transformation of this compound is its conversion to the corresponding primary amide, 3,5-Dichloropyrazine-2-carboxamide (B1358749). This is typically a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride. This is achieved by treating the acid with thionyl chloride (SOCl₂), often in an inert solvent. The resulting 3,5-dichloropyrazine-2-carbonyl chloride is then reacted with ammonia (B1221849) (NH₃), which acts as a nucleophile, to form the stable carboxamide derivative. chemicalbook.com

Esterification and Amidation Processes

Esterification: The synthesis of esters from this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic approach. chemguide.co.uklibretexts.orgmasterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often employed. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and an alcohol. Another effective reagent for this transformation is phosphorus oxychloride (POCl₃).

Amidation: Beyond the primary amide, a wide range of substituted amides can be synthesized by reacting the carboxylic acid with primary or secondary amines. bohrium.comresearchgate.netnih.gov This transformation generally requires the activation of the carboxylic acid. Common coupling reagents used for this purpose include propyl phosphonic anhydride (B1165640) (T3P) and carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rjpbcs.com These methods facilitate the formation of the amide bond under mild conditions, accommodating a broad spectrum of amine substrates. rjpbcs.com

Table 2: Common Derivatization Reactions

| Reaction | Reagents | Product Type |

| Amidation | 1. SOCl₂ 2. Ammonia | Primary Amide |

| Esterification (Fischer) | Alcohol, H₂SO₄ (cat.) | Ester |

| Esterification (Steglich) | Alcohol, DCC, DMAP (cat.) | Ester |

| Amidation (Coupling) | Amine, T3P or EDCI/HOBt | Substituted Amide |

Conversion to Nitriles and Other Functional Groups

The carboxylic acid moiety can be converted into a nitrile group (–C≡N). A common and effective route is through the dehydration of the primary amide derivative, 3,5-Dichloropyrazine-2-carboxamide. Strong dehydrating agents are employed for this transformation. Reagents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are effective for this purpose, readily converting the carboxamide into 3,5-Dichloropyrazine-2-carbonitrile. orgoreview.comrsc.org This conversion is a valuable synthetic step as the nitrile group itself is a versatile functional group that can undergo further transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dichloropyrazine Core

The two chlorine atoms on the pyrazine ring are susceptible to displacement by nucleophiles through the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electronic nature of the substituents on the ring plays a critical role in determining the regioselectivity of this reaction.

Regioselectivity in SNAr of Dichloropyrazines

In 2-substituted 3,5-dichloropyrazines, such as this compound and its derivatives (esters, amides), the substituent at the C-2 position governs the site of nucleophilic attack. The carboxylic acid group, along with its ester and amide derivatives, is an electron-withdrawing group (EWG). An EWG at the C-2 position deactivates the adjacent C-3 position towards nucleophilic attack due to electronic repulsion. Conversely, it activates the C-5 position.

This regioselectivity is a result of the stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction. When a nucleophile attacks the C-5 position, the negative charge of the intermediate can be delocalized onto the electron-withdrawing carboxylic acid group, providing significant stabilization. In contrast, attack at the C-3 position does not allow for such resonance stabilization by the C-2 substituent. Consequently, nucleophilic attack by amines, alkoxides, or other nucleophiles occurs preferentially at the C-5 position, leading to the selective formation of 3-chloro-5-(substituted)-pyrazine-2-carboxylic acid derivatives.

Table 3: Regioselectivity in SNAr Reactions of 2-Substituted 3,5-Dichloropyrazines

| Position of Substituent (C-2) | Nature of Substituent | Preferred Site of Nucleophilic Attack |

| -COOH, -COOR, -CONH₂ | Electron-Withdrawing Group (EWG) | C-5 |

Impact of Substituent Electronic Properties on Regioselectivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on the pyrazine ring is profoundly influenced by the electronic properties of the substituents present. In the case of 2-substituted 3,5-dichloropyrazines, the nature of the group at the C2 position dictates the preferred site of nucleophilic attack, either at the C3 or C5 position. researchgate.net

The carboxylic acid group (-COOH) in this compound is a moderate electron-withdrawing group (EWG). nih.gov Electron-withdrawing substituents decrease the electron density of the aromatic ring, which facilitates attack by nucleophiles. libretexts.org Research into the SNAr reactions of 2-substituted 3,5-dichloropyrazines has established a clear directive influence based on the substituent's electronic character. When an electron-withdrawing group, such as the carboxylic acid in the title compound, occupies the C2 position, nucleophilic attack is directed preferentially to the C5 position. researchgate.net Conversely, if an electron-donating group (EDG) were present at the C2 position, the nucleophilic attack would favor the C3 position. researchgate.net

This regioselectivity can be rationalized by considering the stability of the Meisenheimer-type intermediate formed during the reaction. The electron-withdrawing carboxylic acid group at C2, along with the nitrogen atoms in the pyrazine ring, effectively stabilizes the negative charge developed during the formation of the intermediate when the nucleophile attacks the C5 position. This stabilization is less pronounced for an attack at the C3 position. Computational studies, including analyses based on the Fukui index, have provided a theoretical rationale for these experimentally observed outcomes. researchgate.net

| Substituent at C2 Position | Electronic Property | Preferred Site of Nucleophilic Attack | Example Substituent |

|---|---|---|---|

| -COOH | Electron-Withdrawing Group (EWG) | C5-Position | Carboxylic Acid |

| -NO2 | Electron-Withdrawing Group (EWG) | C5-Position | Nitro |

| -NH2 | Electron-Donating Group (EDG) | C3-Position | Amino |

| -OCH3 | Electron-Donating Group (EDG) | C3-Position | Methoxy |

Exploration of Novel Nucleophilic Reagents

The functionalization of this compound and its derivatives through nucleophilic substitution opens avenues for the synthesis of a diverse range of novel compounds. Research has explored various nucleophiles to displace the chlorine atoms, leading to new molecular scaffolds. While classical nucleophiles are commonly employed, their application to this specific pyrazine core continues to yield versatile intermediates for various applications. researchgate.netnih.gov

The reaction of chloropyrazine derivatives with different nucleophiles demonstrates the versatility of this class of compounds. For instance, various chloropyrazines have been subjected to displacement reactions with nucleophiles such as sodium methoxide, sodium benzyl (B1604629) oxide, and sodium benzyl sulphide. rsc.org These reactions highlight the potential for introducing oxygen and sulfur-based functionalities onto the pyrazine ring.

A notable advancement involves the use of ammonia in the presence of solvents with a high dielectric constant, such as dimethyl sulfoxide (B87167) (DMSO). It has been demonstrated that reacting a 3-amino-5,6-dichloropyrazine carboxylic acid ester with ammonia in DMSO allows the substitution to proceed under mild conditions (e.g., 65-70 °C), achieving high yields. google.com This method overcomes difficulties associated with harsher reaction conditions and provides an efficient route to aminopyrazine derivatives. The use of amines, such as dimethylamine, has also been reported to achieve regioselective substitution on related pyrazine systems. google.com

The exploration of these nucleophilic substitution reactions is crucial for building libraries of pyrazine derivatives. The resulting products, such as 3-amino-5-chloro- or 3,5-diamino- pyrazine carboxylic acid derivatives, serve as important building blocks in medicinal chemistry and materials science.

| Chloropyrazine Substrate | Nucleophile | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Methyl 3-amino-5,6-dichloropyrazinoate | Ammonia (gas) | Dimethyl sulfoxide (DMSO), 65-70 °C | Methyl 3,5-diamino-6-chloropyrazinoate | google.com |

| Methyl 3-amino-5,6-dichloropyrazinoate | Dimethylamine | 2-Propanol, reflux | Methyl 3-amino-5-(dimethylamino)-6-chloropyrazinoate | google.com |

| 2,3-Dichloropyrazine | Sodium benzyl oxide | Benzene, boiling | 2,3-Dibenzyloxypyrazine | rsc.org |

| Chloropyrazines | Sodium methoxide | Not specified | Methoxypyrazines | rsc.org |

Computational Chemistry and Theoretical Investigations of 3,5 Dichloropyrazine 2 Carboxylic Acid and Its Reactivity

Quantum Mechanical Calculations for Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of molecular systems at the electronic level. These methods are instrumental in determining the three-dimensional structure, electronic distribution, and spectroscopic properties of molecules.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, including the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and predict the most favorable reaction pathways. For derivatives of pyrazine-2-carboxylic acid, DFT has been employed to study their cytotoxic activities by correlating electronic properties with biological function. nih.govnih.gov

In a typical DFT study, the geometry of the molecule is optimized to find its lowest energy conformation. For a related compound, 4,5-dichloropyridazin-3(2H)-one, DFT calculations with the B3LYP functional and 6-31G(d,p) basis set have been used to determine its molecular geometry and vibrational frequencies. researchgate.net Similar calculations for 3,5-Dichloropyrazine-2-carboxylic acid would involve optimizing the bond lengths, bond angles, and dihedral angles to predict its stable structure. The calculated vibrational frequencies can be compared with experimental infrared and Raman spectra to validate the computational model.

Table 1: Representative Theoretical Bond Lengths and Angles for a Dichlorinated Heterocycle (4,5-dichloropyridazin-3(2H)-one) Calculated by DFT/B3LYP/6-31G(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.45 | C2-C1-N1 | 118.5 |

| C2-C3 | 1.34 | C1-N1-N2 | 120.2 |

| N1-N2 | 1.35 | N1-N2-C3 | 122.1 |

| C1-Cl1 | 1.73 | C2-C3-Cl2 | 120.8 |

| C3-Cl2 | 1.73 | C1-C2-C3 | 119.2 |

Note: Data is for 4,5-dichloropyridazin-3(2H)-one and serves as an illustrative example of DFT-calculated geometric parameters. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For substituted pyrazines, DFT calculations have been used to determine the HOMO and LUMO energies. nih.gov These calculations reveal how different substituents affect the electronic properties of the pyrazine (B50134) ring. In the case of this compound, the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group is expected to lower the energies of both the HOMO and LUMO, potentially influencing its reactivity in nucleophilic and electrophilic substitution reactions. The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at longer wavelengths.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Pyrazines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazine | -6.89 | -1.23 | 5.66 |

| 2-Methylpyrazine (B48319) | -6.75 | -1.15 | 5.60 |

| 2,5-Dimethylpyrazine (B89654) | -6.62 | -1.08 | 5.54 |

Note: This table contains representative data for simple pyrazines to illustrate the concept of HOMO-LUMO analysis and is not specific to this compound.

To gain a more detailed understanding of reactivity at specific atomic sites, computational chemists employ tools like the Fukui function and molecular electrostatic potential (MEP) analysis. The Fukui function is a local reactivity descriptor that indicates the propensity of a particular region of a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.net

The MEP provides a visual representation of the charge distribution around a molecule. Regions of negative electrostatic potential (typically colored red or yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For substituted amides of pyrazine-2-carboxylic acids, MEP analysis has been used to identify features related to their cytotoxic activities. nih.govnih.gov The electrostatic potential extrema (Vs,min and Vs,max) are quantitative measures derived from the MEP that can be correlated with molecular properties and reactivity. nih.govnih.gov For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms and the carbonyl oxygen of the carboxylic acid, and positive potential near the acidic hydrogen.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jetir.orgnih.govnih.goviarconsortium.org It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or nucleic acid. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring these conformations based on their binding affinity.

For derivatives of pyrazine-2-carboxylic acid, molecular docking studies have been performed to investigate their potential as antimicrobial and antitubercular agents. nih.govnih.govresearchgate.net These studies have helped to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazine derivatives and the amino acid residues in the active site of the target protein. For instance, docking studies of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein have been conducted to understand their binding interactions. researchgate.net

A hypothetical molecular docking study of this compound would involve selecting a relevant biological target and using a docking program to predict its binding mode and affinity. The results of such a study could provide valuable insights into its potential biological activity and guide the design of more potent analogs.

Computational Approaches to Regioselectivity Prediction

Regioselectivity, the preference for bond-making or bond-breaking at one position over all other possible positions, is a critical concept in organic synthesis. Computational chemistry offers several approaches to predict the regioselectivity of chemical reactions. rsc.org These methods are often based on analyzing the electronic and steric properties of the reactants and the stability of the possible reaction intermediates or transition states.

For reactions involving aromatic and heteroaromatic compounds, computational methods can be used to predict the most likely site of substitution. This can be achieved by calculating reactivity indices, such as the Fukui function and condensed-to-atom Fukui indices, which quantify the local reactivity of different atoms in the molecule. Another approach involves calculating the activation energies for the formation of different regioisomeric products. The pathway with the lowest activation energy is predicted to be the major product.

In the context of this compound, computational methods could be employed to predict the regioselectivity of various reactions, such as nucleophilic aromatic substitution. By analyzing the electronic structure of the molecule and the stability of the Meisenheimer intermediates, it would be possible to predict which of the two chlorine atoms is more susceptible to substitution under different reaction conditions. These predictions can be invaluable for planning synthetic routes and avoiding the formation of undesired byproducts.

Biological Activities and Structure Activity Relationship Sar Studies of 3,5 Dichloropyrazine 2 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles and Mechanisms (e.g., BACE inhibition)

While direct studies on 3,5-Dichloropyrazine-2-carboxylic acid as an enzyme inhibitor are not extensively documented in publicly available research, the broader class of heterocyclic compounds, including pyrazine (B50134) derivatives, has been investigated for the inhibition of various enzymes. A key target in neurodegenerative disease research is the β-secretase 1 (BACE1) enzyme. BACE1 is a primary initiator in the production of amyloid-β (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. frontiersin.orgnih.gov

The general structure-activity relationship (SAR) for BACE1 inhibitors often involves specific interactions with the catalytic dyad (Asp32 and Asp228) within the enzyme's active site. frontiersin.orgresearchgate.netamazonaws.com Potent inhibitors typically possess hydrogen bond donors and acceptors that can form strong electrostatic interactions with these aspartic acid residues. frontiersin.orgresearchgate.net Molecular docking studies of various inhibitors, such as those with piperazine (B1678402) or flavonoid cores, reveal that hydrophobic interactions and π-π stacking with residues like Phe108 also contribute significantly to binding affinity. mdpi.com

Although specific data for this compound derivatives are scarce, the pyrazine nucleus, with its nitrogen atoms, presents a scaffold that could be functionalized to interact with key residues in enzyme active sites like that of BACE1. The development of BACE1 inhibitors has moved from peptidomimetic structures to smaller, non-peptidic molecules to improve properties like blood-brain barrier permeability. nih.gov Future research could explore how the dichlorinated pyrazine carboxylic acid core could be elaborated to fit the structural requirements for effective BACE1 inhibition.

Antimicrobial and Antiviral Activity Investigations

Derivatives of pyrazine-2-carboxylic acid have demonstrated significant potential as both antimicrobial and antiviral agents. The foundational compound in this class is Pyrazinamide, a first-line drug for treating tuberculosis, which acts as a prodrug for pyrazinoic acid. mdpi.com This has spurred extensive research into synthesizing new derivatives with enhanced activity against various pathogens.

Antimicrobial Activity:

Numerous studies have explored the synthesis of novel pyrazine-2-carboxylic acid amides and other derivatives to evaluate their efficacy against a range of bacteria and fungi. For instance, a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids were designed as more lipophilic analogs of pyrazinoic acid. nih.gov One of the most potent compounds identified was 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid, which showed high activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 µg·mL⁻¹. nih.gov Another derivative, propyl 5-(3-phenylureido)pyrazine-2-carboxylate, also exhibited potent activity against the same strain with an MIC of 1.56 μg/mL. cuni.cz

Further studies have shown that lipophilicity plays a crucial role in the antimycobacterial activity of these compounds, likely by enhancing penetration through the mycobacterial cell wall. cuni.cz For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, a highly lipophilic compound, demonstrated 72% inhibition against M. tuberculosis. mdpi.com Some derivatives also exhibit broader-spectrum activity. Synthesized pyrazine-2-carboxylic acid derivatives linked to piperazines showed good activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Candida albicans. rjpbcs.com

Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis H37Rv | 1.56 µg·mL⁻¹ | nih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | 3.13 µg·mL⁻¹ | nih.gov |

| Propyl 5-(3-phenylureido)pyrazine-2-carboxylate | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL | cuni.cz |

| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | Candida albicans | 3.125 µg·mL⁻¹ | rjpbcs.com |

| Various Piperazine Derivatives | Pseudomonas aeruginosa | 25 µg·mL⁻¹ | rjpbcs.com |

| Various Piperazine Derivatives | Escherichia coli | 50 µg·mL⁻¹ | rjpbcs.com |

Antiviral Activity:

The pyrazine scaffold is also a component of several antiviral agents. Favipiravir, a pyrazine-carboxamide derivative, is an antiviral medication that inhibits the RNA-dependent RNA polymerase of RNA viruses. actanaturae.ru This has led to investigations into other pyrazine-2-carboxylic acid derivatives for antiviral properties.

Recent studies have synthesized derivatives of pyrazine-2-carboxylic acid with amino acid esters to target viroporins, which are ion-conducting proteins produced by viruses like influenza A and SARS-CoV-2. sciforum.netsciforum.net One tryptophan-methyl ester derivative demonstrated the ability to suppress the replication of the pandemic influenza A virus strain in cell cultures. sciforum.netsciforum.net Other research has focused on developing pyrido[2,3-b]pyrazine (B189457) derivatives as inhibitors of human cytomegalovirus (HCMV) DNA polymerase, with some compounds showing potent activity against multiple herpesviruses, including HSV-1, HSV-2, and EBV. nih.gov

Pharmacological Potential of Pyrazine Carboxylic Acid Scaffolds

The pharmacological utility of the pyrazine carboxylic acid scaffold extends far beyond antimicrobial and antiviral applications. The inherent structural features of the pyrazine ring, including its aromaticity and the presence of nitrogen atoms which can act as hydrogen bond acceptors, make it a privileged scaffold in drug discovery. scispace.com

Derivatives of this core structure have been shown to exhibit a diverse range of pharmacological activities, including:

Anticancer Activity : Certain pyrazinoic acid derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29). scispace.com

Anti-inflammatory Activity : The pyrazine scaffold is being explored for the development of new anti-inflammatory agents. rjpbcs.com

Antidiabetic Activity : Some pyrazine derivatives have shown potential as antidiabetic compounds. rjpbcs.com

Diuretic Activity : The pyrazine ring is a component of some diuretic drugs. rjpbcs.com

The versatility of the pyrazine-2-carboxylic acid core allows medicinal chemists to modify its structure to target different biological receptors and enzymes, leading to a wide array of potential therapeutic applications. rjpbcs.comresearchgate.net

Role as Abiotic Elicitors in Biological Systems (e.g., plant secondary metabolism)

Beyond direct pharmacological effects in humans, pyrazine derivatives have found a unique application in biotechnology as abiotic elicitors. Elicitors are compounds that can trigger or enhance the production of secondary metabolites in plant cell cultures. nih.govmdpi.com These secondary metabolites are often valuable compounds with medicinal or other commercial uses.

Substituted pyrazine-2-carboxamides have been successfully used to stimulate the production of flavonolignans and flavonoids in in vitro cultures of medicinal plants like Silybum marianum (milk thistle) and Fagopyrum esculentum (buckwheat). nih.govphcog.com

For example, the application of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide to S. marianum cultures was shown to be a good elicitor for the production of taxifolin. nih.gov It also increased the content of silychristin (B192383), a component of the hepatoprotective silymarin (B1681676) complex. nih.gov Similarly, 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide was effective in boosting rutin (B1680289) production in F. esculentum callus cultures. nih.gov Another study found that N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide could increase silychristin production by up to 12 times compared to control cultures. mdpi.com

This application highlights a novel role for pyrazine derivatives in the biotechnological production of valuable plant-derived natural products.

Table 2: Effect of Pyrazine Carboxamide Elicitors on Plant Secondary Metabolite Production

| Elicitor Compound | Plant Culture | Secondary Metabolite Increased | Reference |

|---|---|---|---|

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Taxifolin, Silychristin | nih.gov |

| 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Fagopyrum esculentum | Rutin | nih.gov |

| N-(3-iodo-4-methylphenyl)-5-tert-butyl-pyrazine-2-carboxamide | Silybum marianum | Silychristin (12-fold increase) | mdpi.com |

| 5-(2-hydroxybenzoyl)-pyrazine-2-carboxamide | Silybum marianum | Silydianin, Isosilybin A | nih.gov |

Development of Novel Therapeutic Agents based on the this compound Core

The diverse biological activities associated with the pyrazine-2-carboxylic acid scaffold make it a highly attractive starting point for the development of novel therapeutic agents. The 3,5-dichloro substitution on the pyrazine ring provides specific electronic properties and reactive sites for further chemical modification, allowing for the creation of extensive compound libraries for screening.

The primary focus has been on leveraging the known antitubercular activity of pyrazinamide. By creating more lipophilic derivatives, researchers aim to improve cell wall penetration and overcome resistance mechanisms in M. tuberculosis. nih.govcuni.cz Compounds like 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid have emerged as promising leads in this area. nih.gov

The antiviral potential, exemplified by Favipiravir, opens avenues for designing new agents against a range of RNA viruses. actanaturae.ru Research into pyrazine-based compounds targeting viral components like viroporins and polymerases is an active field. sciforum.netsciforum.netnih.gov Furthermore, the broad pharmacological potential against cancer, inflammation, and diabetes suggests that with appropriate structural modifications, derivatives of this compound could be developed into drugs for a multitude of diseases. rjpbcs.comscispace.com The challenge lies in optimizing these molecules to achieve high potency and selectivity for their intended biological target while minimizing off-target effects.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Medicinal Chemistry and Agrochemicals

The substituted pyrazine (B50134) scaffold is a well-established pharmacophore found in numerous biologically active compounds. 3,5-Dichloropyrazine-2-carboxylic acid serves as a crucial starting material for the synthesis of novel therapeutic agents and agrochemicals due to the distinct reactivity of its functional groups.

In medicinal chemistry, the pyrazine ring is a key component of molecules designed to interact with various biological targets. The chlorine atoms on the pyrazine ring of this compound can be selectively substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities. For instance, reaction with amines can lead to the formation of aminopyrazine derivatives. A patent has described that compounds derived from related 3,5-diamino-6-chloropyrazine carboxylic acid esters exhibit significant diuretic and natriuretic properties, highlighting the potential of this structural motif in drug discovery. google.com The carboxylic acid group can be readily converted into amides, esters, or other functional groups, further expanding the molecular diversity achievable from this single precursor. The synthesis of 3,5-dichloropyrazine-2-carboxamide (B1358749) is a common transformation, preparing the molecule for further coupling reactions. chemicalbook.com

In the agrochemical sector, pyrazine and pyridine (B92270) derivatives are integral to the development of modern herbicides and pesticides. The structural framework of this compound is analogous to that of key intermediates used in the synthesis of potent herbicides. For example, related dichloropyridine carboxylic acid derivatives are precursors to synthetic auxin herbicides like halauxifen-methyl. patsnap.com The strategic placement of chloro- and carboxyl- groups on the aromatic ring allows for the construction of molecules that can selectively target biological pathways in weeds and pests. The ability to fine-tune the substituents on the pyrazine ring is critical for optimizing efficacy, selectivity, and environmental degradation profiles of new agrochemical products.

The following table summarizes the key reactive sites of this compound and their applications in creating bioactive molecules.

| Reactive Site | Type of Reaction | Potential Application | Resulting Structure |

| Chlorine Atoms (C3, C5) | Nucleophilic Aromatic Substitution | Introduction of amines, ethers, etc. | Substituted Pyrazines |

| Carboxylic Acid (C2) | Amidation / Esterification | Bioisosteric replacement, prodrugs | Amides, Esters |

| Carboxylic Acid (C2) | Decarboxylative Coupling | C-C bond formation | 2-Substituted Pyrazines |

| Entire Scaffold | Cyclocondensation | Formation of fused ring systems | Heterocyclic Architectures |

Precursor for Complex Heterocyclic Architectures

The development of complex, polycyclic molecular architectures is a cornerstone of modern synthetic chemistry, particularly for creating compounds with unique pharmacological profiles. This compound is an ideal precursor for constructing fused heterocyclic systems due to its multiple reaction sites that can be addressed in a controlled manner.

One important class of complex heterocycles is the pyrazolo[3,4-b]pyrazine family. researchgate.net The synthesis of these fused systems often involves the condensation of a pyrazine derivative with a pyrazole-containing molecule. In a hypothetical pathway starting with this compound, the carboxylic acid could first be converted to an ester or amide. Subsequently, reaction with a substituted hydrazine (B178648) could lead to the formation of a fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]pyrazine core. The remaining chlorine atom provides a handle for further functionalization.

Similarly, the synthesis of other fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines can be envisioned. mdpi.comnih.gov These syntheses typically rely on cyclocondensation reactions where the pyrazine ring is built onto an existing pyrazole or vice-versa. The electrophilic nature of the chlorinated carbon atoms in this compound makes them susceptible to intramolecular or intermolecular cyclization reactions, which are key steps in the formation of these elaborate ring systems. For example, a reaction sequence might involve the substitution of one chlorine atom with a nucleophile that contains a second functional group, which then reacts with the adjacent carboxylic acid (or its derivative) to close a new ring.

The strategic use of this building block allows chemists to access a wide range of complex heterocyclic scaffolds, which are often difficult to synthesize through other methods. The resulting polycyclic compounds are of great interest in medicinal chemistry for their rigid conformations, which can lead to high-affinity binding to protein targets.

Development of New Synthetic Methodologies Utilizing this compound

Beyond its direct use in synthesizing target molecules, this compound serves as a valuable substrate for the development and validation of new synthetic methodologies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

The presence of two distinct carbon-chlorine bonds allows for selective or sequential cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for C-C bond formation, can be applied to chloropyrazines. rsc.orgnih.gov Researchers can use a substrate like this compound to demonstrate the regioselectivity of a new catalyst system, for instance, by showing preferential reaction at the C5 position over the C3 position due to electronic or steric differences.

Furthermore, the compound is an excellent candidate for modern decarboxylative cross-coupling reactions. wikipedia.orgnih.gov In this type of transformation, the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed at its position. This powerful methodology allows for the use of carboxylic acids as readily available and stable alternatives to organometallic reagents. wikipedia.org A synthetic route could involve the coupling of an aryl halide to one of the chloro- positions via a traditional palladium-catalyzed reaction, followed by a second, different type of coupling at the carboxylic acid position, showcasing the utility of orthogonal reaction strategies. The ability to perform multiple, distinct transformations on a single, relatively simple starting material makes this compound an important tool for advancing the field of synthetic organic chemistry.

The table below outlines various cross-coupling strategies that can be applied to this molecule.

| Coupling Reaction | Reactive Site | Bond Formed | Significance |

| Suzuki-Miyaura Coupling | C-Cl | C-C (Aryl) | Building bi-aryl structures |

| Buchwald-Hartwig Amination | C-Cl | C-N | Introducing aryl or alkyl amines |

| Sonogashira Coupling | C-Cl | C-C (Alkynyl) | Introducing alkyne functionalities |

| Heck Coupling | C-Cl | C-C (Alkenyl) | Introducing vinyl groups |

| Decarboxylative Coupling | C-COOH | C-C, C-Heteroatom | Utilizes the carboxylic acid as a synthetic handle |

Metabolism and Environmental Fate of Pyrazine Carboxylic Acids: Broader Context for 3,5 Dichloropyrazine 2 Carboxylic Acid

Bioremediation and Microbial Degradation Pathways of Pyrazines

Pyrazines, a class of nitrogen-containing heterocyclic compounds, can be utilized by various microorganisms as a source of carbon, nitrogen, and energy. researchgate.netnih.gov The ability of bacteria and fungi to degrade these compounds is a key aspect of their bioremediation. nih.gov Several bacterial genera, including Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., and Staphylococcus sp., have been identified as capable of utilizing pyrazine (B50134). researchgate.net

The degradation pathways often involve initial hydroxylation of the pyrazine ring, a critical step catalyzed by enzymes like molybdenum hydroxylases. researchgate.net This hydroxylation increases the reactivity of the ring and facilitates subsequent cleavage. For instance, Pseudomonas fluorescens can convert pyrazine-2-carboxamide to pyrazine-2-carboxylic acid and then to pyrazine. oup.com Another example is the reductive degradation of pyrazine-2-carboxylate (B1225951) by Stenotrophomonas sp. HCU1, which involves ring reduction to form 1,2,5,6-tetrahydropyrazine-2-carboxylate, followed by ring cleavage. nih.gov

While information on the biodegradation of pyrazine and its derivatives in tropical environments is limited, studies have shown that a consortium of indigenous bacteria can effectively mineralize pyrazine. researchgate.net However, the presence of substituents on the pyrazine ring can significantly influence the rate and pathway of degradation. researchgate.net Halogenated pyrazines, in particular, may exhibit greater resistance to microbial breakdown.

Interactive Data Table: Microbial Degradation of Pyrazines

| Microorganism | Pyrazine Substrate | Key Degradation Step(s) | Resulting Products |

| Pseudomonas fluorescens UK-1 | Pyrazine-2-carboxamide | Conversion to pyrazine-2-carboxylic acid, then to pyrazine | Pyrazine |

| Stenotrophomonas sp. HCU1 | Pyrazine-2-carboxylate | Reductive degradation, ring cleavage | 1,2,5,6-tetrahydropyrazine-2-carboxylate, 2-amino-2-hydroxy-3-(methylamino) propanoic acid |

| Bacterial Consortium | Pyrazine | Mineralization | Residual pyrazine (0.175mg/l from 15mg/l after 21 days) |

Metabolic Transformations of Pyrazine Carboxylic Acids in Biological Systems (e.g., humans, rodents)

In biological systems, pyrazine carboxylic acids undergo metabolic transformations to facilitate their excretion. A primary pathway in humans and animals involves hydroxylation of the pyrazine ring, followed by conjugation with glucuronates or glutathione. consensus.appnih.gov This process increases the water solubility of the compounds, allowing for their elimination via the kidneys. consensus.appnih.gov

A human intervention study demonstrated that alkylpyrazines from coffee are extensively metabolized to their corresponding pyrazine carboxylic acids and excreted in the urine. nih.govresearchgate.net For example, 2-methylpyrazine (B48319) is metabolized to pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid. nih.govresearchgate.net Similarly, 2,5-dimethylpyrazine (B89654) and 2,6-dimethylpyrazine (B92225) are converted to 5-methylpyrazine-2-carboxylic acid and 6-methylpyrazine-2-carboxylic acid, respectively. nih.govresearchgate.net This indicates that the oxidation of alkyl side chains to carboxylic acids is a major metabolic route.

While the pyrazine ring itself is often not cleaved in mammalian metabolism, the substituents on the ring are subject to various enzymatic modifications. consensus.appnih.gov The specific metabolites formed can vary depending on the structure of the parent pyrazine compound and the biological system involved.

Interactive Data Table: Metabolism of Alkylpyrazines in Humans

| Ingested Alkylpyrazine | Major Metabolites | Percentage of Ingested Amount Recovered in Urine |

| 2-Methylpyrazine | Pyrazine-2-carboxylic acid | 64% |

| 2-Methylpyrazine | 5-Hydroxypyrazine-2-carboxylic acid | 26% |

| 2,5-Dimethylpyrazine | 5-Methylpyrazine-2-carboxylic acid | 91% |

| 2,6-Dimethylpyrazine | 6-Methylpyrazine-2-carboxylic acid | 97% |

Environmental Impact and Degradation Potential

The environmental fate of pyrazine carboxylic acids is influenced by their persistence, mobility, and potential for degradation. Halogenated organic compounds, in general, are known for their persistence in the environment, as the halogen atoms can make the molecule more resistant to degradation. researchgate.netnih.gov These compounds can accumulate in soil and water, potentially posing risks to ecosystems. nih.govtecamgroup.com

The degradation of halogenated compounds can occur through microbial dehalogenation, where microorganisms enzymatically remove the halogen atoms. researchgate.net However, the rate of this process can be slow. The presence of chlorine atoms on the pyrazine ring of 3,5-Dichloropyrazine-2-carboxylic acid likely increases its environmental persistence compared to non-halogenated pyrazine carboxylic acids.

The transport of such compounds in the environment can occur over long distances through atmospheric and aquatic pathways. nih.govvliz.beresearchgate.net Their ultimate fate depends on a combination of factors including microbial activity, sunlight-induced degradation (photodegradation), and their tendency to adsorb to soil and sediment particles. The degradation pathways for chlorinated aromatic compounds can be complex, often involving a series of dechlorination and ring-cleavage steps. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-dichloropyrazine-2-carboxylic acid, and how can low yields be addressed?

- Methodology : A common synthesis involves lithiation of 2,6-dichloropyrazine with LDA (lithium diisopropylamide) in THF at -78°C, followed by carboxylation with dry ice. The reaction yield is typically low (~22%), attributed to side reactions during lithiation or inefficient carboxylation .

- Improvements :

- Use controlled temperature gradients (-78°C to RT over 21 hours) to stabilize intermediates.

- Optimize purification via flash column chromatography (5–10% MeOH in DCM) to isolate the product from byproducts.

- Consider alternative bases or solvents (e.g., diisopropylamine in THF/MeOH) to enhance regioselectivity .

Q. How is this compound characterized spectroscopically?

- Analytical Data :

- LC/MS : m/z = 193.0 (M+H)+ confirms molecular weight .

- IR : Peaks for carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazine ring vibrations (~1500–1600 cm⁻¹).

- ¹H NMR : Absence of aromatic protons (due to dichloro substitution) and a downfield shift for the carboxylic proton (~12–13 ppm).

Q. What are the common impurities in synthesized this compound, and how are they resolved?

- Impurities : Residual starting material (2,6-dichloropyrazine, MW 148.98) or over-lithiated intermediates.

- Resolution :

- Acid-base extraction (partitioning between brine and EtOAc) removes non-acidic impurities.

- Repetitive EtOAc extraction (6×) ensures high recovery of the carboxylic acid .

Advanced Research Questions

Q. How does this compound participate in coupling reactions for bioactive molecule synthesis?

- Applications :

- Amide formation : React with amines (e.g., piperazine derivatives) via activation as acid chlorides for NMDA/kainate receptor antagonists .

- Esterification : Convert to methyl/ethyl esters for improved solubility in medicinal chemistry studies .

- Protocol :

- Generate acid chloride using SOCl₂ or oxalyl chloride.

- Couple with nucleophiles (e.g., amines) in dioxane/water at 0°C, followed by pH adjustment to 7 for neutralization .

Q. What computational insights exist for the reactivity of this compound?

- Theoretical Studies :

- Supramolecular synthons : The carboxylic acid group engages in hydrogen-bonded dimers, directing crystal packing .

- Electrophilicity : Chlorine substituents enhance electrophilic aromatic substitution (EAS) at the C-2 position.

Q. How does the compound interact in biological systems, particularly enzyme inhibition?

- Mechanistic Hypotheses :

- Structural mimicry of pyrazine-based inhibitors (e.g., binding to kinase ATP pockets).

- Chelation of metal ions in metalloenzymes via the carboxylic acid group .

- Validation :

- Assay against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) with IC₅₀ determination.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.